molecular formula C14H12O2 B3164846 3'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde CAS No. 893738-91-5

3'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B3164846
CAS No.: 893738-91-5
M. Wt: 212.24 g/mol
InChI Key: SJWKDRUWRNQMNT-UHFFFAOYSA-N
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Description

3'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde is a biphenyl derivative of interest in scientific research. This compound features both a hydroxymethyl (-CH₂OH) group at the 3' position and an aldehyde (-CHO) group at the 2 position on its biphenyl scaffold. These functional groups make it a versatile intermediate in organic synthesis. The aldehyde is particularly reactive and can undergo nucleophilic addition and condensation reactions, such as forming Schiff bases, while the hydroxymethyl group can be further functionalized via esterification or oxidation . Although the specific biological activity and mechanism of action for this 3'-isomer have not been extensively detailed in the literature, research on structurally similar biphenyl aldehydes suggests that such compounds are investigated for their potential as building blocks in medicinal chemistry . The biphenyl core allows for π-π interactions with aromatic residues in biomolecules, which can be crucial for modulating biological activity . Researchers value this compound for its potential applications in chemistry as an intermediate for more complex molecules and in biology for probing interactions with proteins and enzymes. The product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(hydroxymethyl)phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-9-11-4-3-6-12(8-11)14-7-2-1-5-13(14)10-16/h1-8,10,15H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWKDRUWRNQMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=CC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Chemical Synthesis of 3 Hydroxymethyl 1,1 Biphenyl 2 Carbaldehyde

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3'-(hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde, the primary disconnection is at the carbon-carbon single bond between the two phenyl rings. This bond is a key feature of the biphenyl (B1667301) core. This disconnection strategy suggests that the synthesis can be achieved by coupling two appropriately functionalized benzene (B151609) derivatives.

Another important consideration in the retrosynthetic analysis is the management of the aldehyde and hydroxymethyl functional groups. These groups are sensitive to various reaction conditions and may require protection during the synthesis to prevent unwanted side reactions. Therefore, the synthetic plan must include steps for the introduction and removal of protecting groups, as well as the selective transformation of functional groups.

Carbon-Carbon Bond Formation Approaches for the Biphenyl Core

The formation of the biphenyl core is a critical step in the synthesis of this compound. Modern organic chemistry offers several powerful methods for carbon-carbon bond formation, with palladium-catalyzed cross-coupling reactions being the most prominent.

The Suzuki-Miyaura coupling is a widely used reaction for the formation of carbon-carbon bonds, particularly for the synthesis of biphenyls. This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.

For the synthesis of this compound, a possible Suzuki-Miyaura coupling strategy would involve the reaction between (3-(hydroxymethyl)phenyl)boronic acid and 2-bromobenzaldehyde. An alternative, and equally viable, approach would be the coupling of 3-bromobenzyl alcohol with (2-formylphenyl)boronic acid. The choice between these two routes may depend on the commercial availability and stability of the starting materials.

The synthesis of a similar compound, 4'-(hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde, has been successfully achieved using a Suzuki-Miyaura coupling reaction. vulcanchem.com In this synthesis, 3-bromobenzaldehyde (B42254) was reacted with (4-(hydroxymethyl)phenyl)boronic acid using a palladium catalyst, specifically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). vulcanchem.com This example demonstrates the effectiveness of the Suzuki-Miyaura coupling for creating the biphenyl core with the desired functional groups.

Table 1: Key Components of the Suzuki-Miyaura Coupling Reaction

ComponentRoleExample
OrganohalideElectrophile2-bromobenzaldehyde or 3-bromobenzyl alcohol
Organoboron CompoundNucleophile(3-(hydroxymethyl)phenyl)boronic acid or (2-formylphenyl)boronic acid
Palladium CatalystFacilitates the reactionTetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
BaseActivates the organoboron compoundSodium carbonate (Na2CO3) or potassium phosphate (B84403) (K3PO4)
SolventProvides the reaction mediumToluene, dioxane, or dimethylformamide (DMF)

While the Suzuki-Miyaura coupling is a popular choice, other metal-catalyzed cross-coupling reactions can also be employed for the synthesis of the biphenyl core. These include the Stille coupling (using organotin compounds), the Negishi coupling (using organozinc compounds), and the Hiyama coupling (using organosilicon compounds). Each of these methods has its own advantages and disadvantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Palladium-catalyzed reactions are also utilized in the functionalization of biphenyl compounds themselves. For instance, a palladium(II)-catalyzed process has been developed for the simultaneous hydroxylation and carboxylation of biphenyl, yielding 4'-hydroxy-4-biphenylcarboxylic acid. nih.gov This highlights the versatility of palladium catalysts in modifying the biphenyl scaffold.

Selective Functional Group Transformations for Aldehyde and Hydroxymethyl Moieties

The aldehyde and hydroxymethyl groups in this compound are chemically reactive and may require careful manipulation during the synthesis. This can involve controlled oxidation and reduction reactions, as well as the use of protecting groups.

In some synthetic routes, it may be necessary to introduce the aldehyde or hydroxymethyl group at a later stage through functional group transformations. For example, if the biphenyl core is synthesized with a methyl group in place of the aldehyde, a selective oxidation would be required. Similarly, a carboxylic acid group could be reduced to a hydroxymethyl group.

The selective oxidation of a primary alcohol to an aldehyde can be achieved using a variety of reagents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. These reagents are known for their mild reaction conditions and high selectivity, which are crucial to avoid over-oxidation to a carboxylic acid.

Conversely, the selective reduction of a carboxylic acid or an ester to a primary alcohol can be accomplished using reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). The choice of reducing agent will depend on the presence of other functional groups in the molecule that may also be susceptible to reduction.

To prevent unwanted reactions of the aldehyde and hydroxymethyl groups during the synthesis, it is often necessary to temporarily protect them. Protecting groups are chemical moieties that can be selectively introduced and removed under specific conditions.

For the aldehyde group, common protecting groups include acetals and thioacetals. These are typically formed by reacting the aldehyde with a diol (e.g., ethylene (B1197577) glycol) or a dithiol in the presence of an acid catalyst. These protecting groups are stable to a wide range of reaction conditions, including those used in many cross-coupling reactions, and can be easily removed by hydrolysis with aqueous acid.

The hydroxymethyl group can be protected as an ether, such as a benzyl (B1604629) ether or a silyl (B83357) ether (e.g., tert-butyldimethylsilyl (TBDMS) ether). Benzyl ethers are stable to many reagents but can be removed by catalytic hydrogenation. Silyl ethers are also robust and are typically removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

Table 2: Common Protecting Groups for Aldehydes and Alcohols

Functional GroupProtecting GroupProtection ConditionsDeprotection Conditions
AldehydeAcetalEthylene glycol, acid catalystAqueous acid
AlcoholBenzyl etherBenzyl bromide, baseH2, Pd/C
AlcoholTBDMS etherTBDMS-Cl, imidazoleTBAF

Optimization of Reaction Conditions and Yield Enhancement Protocols

The synthesis of this compound often involves a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. The optimization of this reaction is crucial for maximizing the yield and purity of the final product. Key parameters that are typically optimized include the choice of catalyst, ligand, base, solvent, and reaction temperature.

Catalyst and Ligand Selection: The catalytic system, typically composed of a palladium source and a phosphine-based ligand, is a critical factor. Research into similar biphenyl syntheses has shown that catalysts like palladium acetate (B1210297) (Pd(OAc)₂) and ligands such as triphenylphosphine (B44618) (PPh₃) are effective. google.com The optimization process involves screening various palladium catalysts and ligands to identify the most efficient combination for the specific substrates involved in the synthesis of this compound. The catalyst loading is also a key variable; minimizing the amount of palladium used is not only cost-effective but also aligns with green chemistry principles.

Base and Solvent Effects: The choice of base and solvent system significantly influences the reaction rate and yield. Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed. nih.gov The solvent system often consists of a mixture of an organic solvent and an aqueous solution of the base. For instance, a mixture of 1-propanol (B7761284) and water has been used effectively in the synthesis of related biphenyl aldehydes. google.com Optimization studies would involve testing different bases and solvent combinations to find the ideal conditions that promote efficient reaction while minimizing side product formation.

Temperature and Reaction Time: The reaction temperature and duration are interdependent parameters that need to be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to decomposition of the reactants or products. A typical approach involves heating the reaction mixture to reflux. google.com The progress of the reaction is monitored over time to determine the optimal duration that ensures complete conversion of the starting materials without significant product degradation.

A hypothetical optimization table for the Suzuki-Miyaura coupling to synthesize the target compound is presented below, based on common practices in the field.

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃Na₂CO₃Toluene/H₂O10075
2Pd(PPh₃)₄-Na₂CO₃Toluene/H₂O10082
3Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O11090
4PdCl₂(dppf)-K₂CO₃DMF/H₂O9085

Principles of Sustainable Synthesis and Green Chemistry Applications

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of less hazardous chemicals, the development of more energy-efficient processes, and the minimization of waste.

Use of Greener Solvents: A key focus of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. unibo.it Research has demonstrated the feasibility of conducting Suzuki-Miyaura coupling reactions in aqueous media, often with the aid of water-soluble catalysts and ligands. tcichemicals.com The use of other green solvents, such as ethanol (B145695) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), is also being explored. nih.gov

Atom Economy and Waste Reduction: Green chemistry emphasizes maximizing atom economy, which means that a high proportion of the atoms in the reactants are incorporated into the final product. The Suzuki-Miyaura reaction generally has good atom economy. Further improvements can be made by designing synthetic routes that avoid the use of protecting groups, thus reducing the number of reaction steps and the amount of waste generated. A Chinese patent suggests a synthetic route for hydroxymethyl-substituted o-alkyl biphenyls that boasts a short synthetic route, mild reaction conditions, and less waste generation, aligning with the principles of green chemistry. google.com

The following table summarizes the application of green chemistry principles to the synthesis of biphenyl compounds.

Green Chemistry PrincipleApplication in Biphenyl SynthesisBenefit
Use of Safer SolventsEmploying water, ethanol, or 2-MeTHF as reaction solvents. nih.govtcichemicals.comReduces toxicity and environmental impact.
CatalysisUtilizing highly active palladium catalysts at low concentrations and developing reusable heterogeneous catalysts.Minimizes metal waste and process cost.
Atom EconomyDesigning synthetic routes with high atom efficiency, such as the Suzuki-Miyaura coupling.Reduces the generation of byproducts.
Reduction of DerivativesAvoiding the use of protecting groups to shorten the synthetic route. google.comMinimizes reaction steps and waste.

Advanced Spectroscopic and Crystallographic Investigations of 3 Hydroxymethyl 1,1 Biphenyl 2 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the connectivity and spatial arrangement of atoms in 3'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum, the aldehyde proton is expected to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons of the two aromatic rings will resonate in the 7.0-8.0 ppm range, exhibiting complex splitting patterns (multiplets) due to spin-spin coupling between adjacent, non-equivalent protons. The methylene (B1212753) protons (CH₂) of the hydroxymethyl group would likely appear as a singlet around 4.5-4.8 ppm, while the hydroxyl proton (-OH) would present a broad singlet whose chemical shift is dependent on concentration and solvent.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for conformational analysis. These experiments can detect through-space interactions between protons, which would help determine the preferred rotational conformation (dihedral angle) around the C-C single bond connecting the two phenyl rings—a key stereochemical feature of biphenyl (B1667301) systems.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde is the most deshielded, typically appearing between 190 and 200 ppm. The aromatic carbons resonate in the 120-150 ppm region, and the methylene carbon of the hydroxymethyl group is expected around 60-65 ppm. The precise chemical shifts are sensitive to the electronic effects of the substituents on each ring.

Table 1: Predicted ¹H NMR Chemical Shift Ranges

Functional Group Chemical Shift (δ, ppm) Multiplicity
Aldehyde (-CHO) 9.5 - 10.5 Singlet (s)
Aromatic (Ar-H) 7.0 - 8.0 Multiplet (m)
Methylene (-CH₂OH) 4.5 - 4.8 Singlet (s)

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

Functional Group Chemical Shift (δ, ppm)
Aldehyde (C=O) 190 - 200
Aromatic (Ar-C) 120 - 150

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Bonding Characterization

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide a molecular fingerprint by probing the vibrational modes of a molecule. cardiff.ac.uk These methods are complementary and essential for identifying functional groups and characterizing bonding within this compound. kurouskilab.com

Infrared (IR) Spectroscopy: The IR spectrum is expected to show several characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxymethyl group, with the broadening resulting from hydrogen bonding. The C=O stretching vibration of the aldehyde functional group will produce a sharp and intense peak, typically found between 1680 and 1710 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will appear just below 3000 cm⁻¹. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to C-O stretching, C-C bond stretching within the rings, and various bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information. researchgate.net Aromatic ring stretching vibrations, particularly the symmetric "breathing" modes, typically give rise to strong Raman signals in the 1580-1620 cm⁻¹ range. The C=O stretch of the aldehyde is also Raman active, though its intensity can vary. Unlike in IR, the O-H stretch is generally a weak scatterer in Raman spectroscopy. The non-polar C-C single bond connecting the two phenyl rings may also be more readily observed in the Raman spectrum.

Table 3: Key Vibrational Frequencies

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Hydroxyl) IR 3200 - 3600 Strong, Broad
Aromatic C-H Stretch IR/Raman 3000 - 3100 Medium
Aliphatic C-H Stretch IR/Raman 2850 - 2960 Medium
C=O Stretch (Aldehyde) IR 1680 - 1710 Strong, Sharp
Aromatic C=C Stretch IR/Raman 1580 - 1620 Medium to Strong

X-ray Crystallography for Solid-State Molecular Geometry and Supramolecular Arrangement

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction analysis of this compound would yield a wealth of information.

This technique would unambiguously determine the molecular geometry, providing precise bond lengths, bond angles, and, most critically, the torsional (dihedral) angle between the two phenyl rings. In the solid state, biphenyl systems can range from nearly planar to significantly twisted, a conformation that is often influenced by the steric hindrance of substituents and the forces involved in crystal packing. acs.org

Furthermore, X-ray crystallography reveals the supramolecular arrangement, which is how individual molecules pack together to form a crystal lattice. For this compound, the hydroxyl group of the hydroxymethyl substituent is capable of acting as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and aldehyde groups can act as hydrogen bond acceptors. It is highly probable that intermolecular hydrogen bonds play a crucial role in directing the crystal packing, potentially forming chains, sheets, or more complex three-dimensional networks. These interactions would be fully characterized by the crystallographic data.

Table 4: Hypothetical Crystallographic Data Summary

Parameter Information Provided
Crystal System The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space Group The full symmetry description of the crystal.
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the repeating unit.
Bond Lengths & Angles Precise geometric parameters for every bond in the molecule.
Torsional Angles The dihedral angle between the biphenyl rings.

Advanced Mass Spectrometry Techniques for Structural Confirmation and Mechanistic Insight

Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight and providing evidence for the structure of this compound through the analysis of its fragmentation patterns.

Using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the analysis would begin by determining the accurate mass of the molecular ion. High-resolution mass spectrometry (HRMS) can provide the molecular formula with high confidence by measuring the mass-to-charge ratio (m/z) to several decimal places, which helps to distinguish it from other isomers.

Tandem mass spectrometry (MS/MS) would be employed to gain further structural insight. In this technique, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a roadmap of the molecule's structure. For this compound, predictable fragmentation pathways would include:

Loss of a formyl radical (•CHO) from the aldehyde group.

Loss of water (H₂O) from the hydroxymethyl group.

Cleavage of the C-C bond connecting the two aromatic rings, leading to fragment ions corresponding to each substituted phenyl ring.

These fragmentation patterns not only help to confirm the presence and location of the functional groups but can also be used in mechanistic studies to track isotopic labels or identify metabolites in complex mixtures.

Table 5: Expected Key Mass Spectrometry Fragments

Ion Description
[M+H]⁺ or [M]⁺• Molecular ion (protonated or radical cation)
[M-CHO]⁺ Fragment resulting from the loss of the formyl group
[M-H₂O]⁺ Fragment resulting from the loss of water
[C₇H₇O]⁺ Fragment corresponding to the hydroxymethylphenyl moiety

Chemical Reactivity and Transformation Pathways of 3 Hydroxymethyl 1,1 Biphenyl 2 Carbaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group in 3'-(hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde is a primary site for nucleophilic attack and oxidation, typical of aromatic aldehydes. Its reactivity is influenced by the steric hindrance imposed by the biphenyl (B1667301) backbone.

Nucleophilic Addition Reactions

The electrophilic carbon of the formyl group is susceptible to attack by a variety of nucleophiles, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the alcohol product.

Organometallic Additions: Grignard reagents and organolithium compounds are expected to react readily with the aldehyde to form secondary alcohols. libretexts.org The choice of the organometallic reagent allows for the introduction of a wide range of alkyl, aryl, or vinyl groups.

Hydride Reductions: The aldehyde can be selectively reduced to the corresponding primary alcohol, 2,3'-bis(hydroxymethyl)-[1,1'-biphenyl], using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or more powerful reagents like lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com These reactions proceed via the nucleophilic addition of a hydride ion. youtube.com

Cyanohydrin Formation: In the presence of a cyanide source, such as hydrogen cyanide (HCN) or potassium cyanide (KCN), the aldehyde can be converted to the corresponding cyanohydrin. This reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon. masterorganicchemistry.com

Table 1: Predicted Nucleophilic Addition Reactions of the Aldehyde Functionality

Nucleophile/ReagentProduct TypeGeneral Reaction Conditions
Organometallic (R-MgX, R-Li)Secondary AlcoholAnhydrous ether or THF
Hydride (NaBH₄, LiAlH₄)Primary AlcoholMethanol or Ethanol (B145695) (for NaBH₄), Anhydrous ether followed by aqueous workup (for LiAlH₄)
Cyanide (KCN/HCN)CyanohydrinAqueous or alcoholic solution, often with acid or base catalysis

Condensation Reactions

The aldehyde functionality can participate in condensation reactions with various carbon and nitrogen nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.

Aldol (B89426) Condensation: While self-condensation is possible, crossed aldol condensations with other enolizable carbonyl compounds can be achieved under basic or acidic conditions to form β-hydroxy carbonyl compounds, which may subsequently dehydrate.

Knoevenagel Condensation: The reaction of the aldehyde with active methylene (B1212753) compounds, such as malonic acid derivatives or nitriles, in the presence of a weak base like piperidine (B6355638) or pyridine, is expected to yield α,β-unsaturated products. thermofisher.comorganic-chemistry.orgacs.org This reaction is a powerful method for carbon-carbon bond formation. purechemistry.org

Schiff Base Formation: The aldehyde can react with primary amines to form imines, also known as Schiff bases. ijacskros.comacs.orgnih.gov This reversible reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. acs.orgnih.gov The reaction with 4,4′-diaminobiphenyl-2,2′-disulfonate has been reported in the synthesis of tetrahedral molecular systems. acs.org

Table 2: Predicted Condensation Reactions of the Aldehyde Functionality

Reaction TypeReactantProduct TypeCatalyst
Aldol CondensationEnolizable Aldehyde/Ketoneβ-Hydroxy Carbonyl/α,β-Unsaturated CarbonylAcid or Base
Knoevenagel CondensationActive Methylene Compoundα,β-Unsaturated CompoundWeak Base (e.g., Piperidine)
Schiff Base FormationPrimary AmineImine (Schiff Base)Acid

Oxidative Transformations of the Formyl Group

The aldehyde group can be readily oxidized to the corresponding carboxylic acid using a variety of oxidizing agents. The choice of oxidant can be critical to avoid the simultaneous oxidation of the hydroxymethyl group.

Common oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) or pyridinium (B92312) chlorochromate (PCC) under specific conditions. researchgate.net The oxidation of substituted benzaldehydes to benzoic acids has been well-documented. researchgate.net

Transformations of the Hydroxymethyl Moiety

The primary alcohol functionality of the hydroxymethyl group offers another site for chemical modification, including etherification, esterification, and oxidation.

Etherification and Esterification Reactions

Etherification: The hydroxymethyl group can be converted to an ether through reactions such as the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgbyjus.com This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. wikipedia.orgbyjus.com

Esterification: The reaction of the hydroxymethyl group with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) under acidic conditions leads to the formation of an ester. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method for this transformation. libretexts.orgmasterorganicchemistry.compatsnap.com

Table 3: Predicted Etherification and Esterification Reactions of the Hydroxymethyl Moiety

Reaction TypeReagentsProduct TypeKey Conditions
Williamson Ether SynthesisBase (e.g., NaH), Alkyl HalideEtherAnhydrous polar aprotic solvent
Fischer EsterificationCarboxylic Acid, Acid CatalystEsterHeat, often with removal of water

Oxidation to Carbonyls and Carboxylic Acids

The primary alcohol of the hydroxymethyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Milder oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), can selectively oxidize the primary alcohol to an aldehyde, yielding 2',3''-diformyl-[1,1'-biphenyl].

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize the primary alcohol all the way to the carboxylic acid, forming 2'-formyl-[1,1'-biphenyl]-3-carboxylic acid.

Given the presence of another oxidizable group (the aldehyde), achieving chemoselectivity in these oxidations can be challenging and may require careful selection of reagents and reaction conditions.

Reactivity of the Biphenyl Core Under Various Conditions

The biphenyl core of this compound serves as a versatile platform for a range of chemical modifications. The electronic nature of the substituents on each ring dictates the regioselectivity and rate of these transformations.

The directing effects of the substituents play a crucial role in electrophilic aromatic substitution (EAS) reactions on the biphenyl core. The carbaldehyde group on the first phenyl ring is a meta-directing deactivator, while the hydroxymethyl group on the second phenyl ring is an ortho, para-directing activator.

In EAS reactions, the second phenyl ring, activated by the hydroxymethyl group, is expected to be more susceptible to electrophilic attack than the deactivated first ring. The incoming electrophile would preferentially substitute at the positions ortho and para to the hydroxymethyl group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

ElectrophilePredicted Major Products
Br₂/FeBr₃2'-Bromo-3'-(hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde and 4'-Bromo-3'-(hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde
HNO₃/H₂SO₄3'-(Hydroxymethyl)-2'-nitro-[1,1'-biphenyl]-2-carbaldehyde and 3'-(Hydroxymethyl)-4'-nitro-[1,1'-biphenyl]-2-carbaldehyde
SO₃/H₂SO₄2-Formyl-[1,1'-biphenyl]-3'-yl)methanol-2'-sulfonic acid and 2-Formyl-[1,1'-biphenyl]-3'-yl)methanol-4'-sulfonic acid

This table is illustrative and based on established principles of electrophilic aromatic substitution. Actual product distribution may vary based on reaction conditions.

Directed ortho-metalation (DoM) presents another powerful strategy for the functionalization of the biphenyl core. The carbaldehyde group can act as a directing group, facilitating the deprotonation of the ortho C-H bond (at the C3 position) by a strong base, such as an organolithium reagent. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents at the C3 position.

Modern synthetic methodologies, particularly transition-metal-catalyzed C-H activation, offer sophisticated tools for the selective functionalization of the biphenyl core. These strategies can overcome the inherent reactivity patterns dictated by the electronic nature of the substituents.

The aldehyde group can serve as a directing group in various transition-metal-catalyzed C-H activation reactions, typically favoring functionalization at the ortho position. Palladium and rhodium catalysts are commonly employed for such transformations, enabling the introduction of aryl, alkyl, and other functional groups at the C3 position.

Table 2: Potential C-H Functionalization Reactions of this compound

Catalyst SystemReactantPotential Product
Pd(OAc)₂/LigandArylboronic acid3-Aryl-3'-(hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde
[RhCp*Cl₂]₂/AgSbF₆Alkene3-(Alkenyl)-3'-(hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde
RuCl₂(p-cymene)₂Alkyne3-(Alkynyl)-3'-(hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde

This table presents potential applications of C-H activation methodologies to the target molecule based on known catalytic systems.

Cascade and Tandem Reactions Utilizing Both Functional Groups

The proximate disposition of the carbaldehyde and hydroxymethyl groups on the biphenyl framework provides an excellent platform for designing cascade and tandem reactions. These reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient approach to the synthesis of complex polycyclic structures.

One plausible cascade reaction involves an intramolecular Wittig-type reaction. Conversion of the hydroxymethyl group to a phosphonium (B103445) salt, followed by treatment with a base, could generate an ylide that would then react with the adjacent aldehyde to form a dibenzo[c,e]oxepine ring system.

Another potential tandem reaction could be initiated by an intramolecular aldol-type condensation. Under basic or acidic conditions, the enolate or enol derived from the aldehyde could potentially react with the hydroxymethyl group (or a derivative thereof), leading to the formation of a new ring.

Furthermore, intramolecular cyclization reactions can be envisaged. For instance, oxidation of the hydroxymethyl group to a carboxylic acid, followed by an intramolecular Friedel-Crafts acylation, could lead to the formation of a fluorenone derivative.

Table 3: Potential Cascade and Tandem Reactions

Reaction TypeKey TransformationPotential Product Core Structure
Intramolecular WittigYlide formation and reaction with aldehydeDibenzo[c,e]oxepine
Intramolecular AldolEnolate formation and cyclizationFused bicyclic system
Intramolecular AcylationOxidation and Friedel-Crafts reactionFluorenone

This table outlines hypothetical cascade and tandem reaction pathways based on the functional groups present in the molecule.

An exploration into the design and synthesis of novel derivatives from this compound reveals a landscape rich with potential for chemical innovation. This biphenyl scaffold, featuring strategically placed hydroxymethyl and carbaldehyde functional groups, serves as a versatile platform for constructing a diverse array of complex molecules. Research into its derivatization spans various strategies, from modifying the core structure to introducing chirality and forming new heterocyclic systems.

Computational and Theoretical Investigations of 3 Hydroxymethyl 1,1 Biphenyl 2 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic landscape of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's ground-state electronic energy, molecular orbital distributions, and electron density.

From these fundamental calculations, a variety of reactivity descriptors can be derived. These descriptors help in predicting the chemical behavior of the molecule. Key descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites) and electron-deficient regions (electrophilic sites), which are critical for predicting how the molecule will interact with other chemical species.

Table 1: Illustrative Reactivity Descriptors for a Biphenyl (B1667301) Derivative

DescriptorIllustrative ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical stability and reactivity
Chemical Potential (μ)-3.85 eVEscaping tendency of electrons
Hardness (η)2.65 eVResistance to change in electron distribution
Electrophilicity Index (ω)2.79 eVPropensity to accept electrons

Conformational Analysis and Potential Energy Surface Mapping

The two phenyl rings in biphenyl derivatives are not coplanar due to steric hindrance between the ortho-substituents and hydrogen atoms. The dihedral angle between the two rings is a key conformational parameter. For this compound, the presence of a carbaldehyde group at the 2-position and a hydroxymethyl group at the 3'-position influences this torsional angle.

Conformational analysis involves systematically varying key dihedral angles and calculating the corresponding energy to map the potential energy surface (PES). The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. longdom.org By mapping the PES, one can identify:

Global Minimum: The most stable conformation of the molecule.

Local Minima: Other stable, but higher energy, conformations.

Transition States: The energy maxima along a reaction or conformational change pathway, representing the energy barriers between different conformers.

For biphenyl itself, the equilibrium torsional angle is around 44.4°, with small energy barriers at 0° (planar) and 90° (perpendicular). wikipedia.orgnih.gov The substituents in this compound will alter this landscape. The bulky carbaldehyde group at an ortho position is expected to significantly increase the rotational barrier. wikipedia.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: Theoretical calculations, particularly using DFT with the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of organic molecules with reasonable accuracy. comporgchem.comnih.gov These predictions are valuable for assigning experimental spectra and confirming molecular structures. The calculated shifts are often correlated with experimental data for a set of known compounds to obtain a scaling factor for improved accuracy.

Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of vibration can be calculated using quantum chemical methods. mdpi.com These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra. This comparison helps in the assignment of vibrational bands to specific functional groups and motions within the molecule. For instance, the calculations would predict the characteristic stretching frequencies for the C=O bond of the carbaldehyde group, the O-H bond of the hydroxymethyl group, and the C-C bonds of the biphenyl system.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, chemical processes in reality often occur in solution. Molecular dynamics (MD) simulations are a powerful tool to study the behavior of molecules in a condensed phase, such as in a solvent. nih.gov

In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules over time. This allows for the study of:

Solvent Effects: The influence of the solvent on the conformation and properties of this compound can be explicitly modeled. nih.gov The solvent can affect the preferred dihedral angle and the rotational barriers of the biphenyl core.

Dynamic Behavior: MD simulations provide a picture of how the molecule moves and flexes over time. This includes the rotation of the phenyl rings and the conformational changes of the hydroxymethyl and carbaldehyde substituents.

Thermodynamic Properties: From the simulation trajectory, thermodynamic properties such as free energy differences between conformations can be calculated.

Elucidation of Reaction Mechanisms via Transition State Theory and Reaction Pathway Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface for a reaction, one can identify the reactants, products, intermediates, and transition states.

Transition State Theory (TST) provides a framework for calculating the rate of a chemical reaction. wikipedia.orglibretexts.org The central concept of TST is the transition state, which is the highest energy point along the minimum energy path connecting reactants and products. libretexts.org By calculating the energy of the reactants and the transition state, the activation energy for the reaction can be determined.

For this compound, computational methods could be used to investigate various reactions, such as the oxidation of the aldehyde to a carboxylic acid or the reaction of the hydroxyl group. The analysis of the reaction pathway would involve:

Locating Stationary Points: Optimizing the geometries of the reactants, products, and any intermediates.

Finding the Transition State: Using specialized algorithms to locate the saddle point on the PES that corresponds to the transition state.

Calculating the Activation Energy: Determining the energy difference between the transition state and the reactants.

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the minimum energy path from the transition state down to the reactants and products to confirm that the located transition state connects the desired species.

Through these computational investigations, a detailed, step-by-step understanding of the reaction mechanism at the molecular level can be achieved.

Applications As a Chemical Precursor and Scaffold in Advanced Organic Synthesis and Materials Science

Utility in the Development of Chiral Ligands and Catalysts for Asymmetric Reactions

The biphenyl (B1667301) scaffold is a cornerstone in the design of chiral ligands for asymmetric catalysis, primarily due to the phenomenon of atropisomerism, where restricted rotation around the biphenyl single bond can lead to stable, chiral conformations. The functional groups on 3'-(hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde serve as ideal handles for the synthesis of such ligands.

The aldehyde group can be readily converted into a variety of other functionalities. For instance, it can undergo condensation reactions with chiral amines to form chiral imines or be reduced to a primary alcohol, which can then be transformed into a phosphine (B1218219) or other coordinating group. The hydroxymethyl group can be similarly modified, for example, by conversion to a phosphinite or ether linkage. The presence of two distinct reactive sites allows for the construction of bidentate or even more complex polydentate ligands.

The general approach to creating chiral biphenyl ligands often involves the synthesis of a biphenyl core followed by the introduction and modification of functional groups at the ortho positions to induce steric hindrance and control the dihedral angle, which is crucial for enantioselectivity. nih.gov While specific examples detailing the use of this compound are not prevalent, the principles of ligand design strongly suggest its suitability as a starting material. For instance, similar biphenyl diols are used to create ligands for asymmetric additions of organozinc reagents to aldehydes. nih.gov

Table 1: Potential Transformations for Chiral Ligand Synthesis

Functional GroupPotential TransformationResulting Ligand Moiety
CarbaldehydeReductive amination with a chiral amineChiral secondary amine
CarbaldehydeWittig reaction followed by hydrophosphinationChiral phosphine
HydroxymethylEtherification with a chiral alcoholChiral ether
HydroxymethylConversion to a phosphiniteChiral phosphinite

These transformations would yield novel chiral ligands whose efficacy in asymmetric reactions, such as hydrogenations, hydroformylations, or allylic alkylations, could then be investigated. The development of new and efficient chiral ligands is a continuous pursuit in organic synthesis, and functionalized biphenyls like the one represent a promising platform for such endeavors. nih.gov

Building Block for the Construction of Complex Molecular Architectures and Natural Product Intermediates

The bifunctional nature of this compound makes it a versatile building block for the synthesis of more complex molecular structures, including intermediates for natural products. The aldehyde and hydroxymethyl groups can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

For example, the aldehyde can undergo aldol (B89426) reactions, Wittig reactions, or serve as an electrophile in additions of organometallic reagents. The hydroxymethyl group can be used as a nucleophile after deprotonation or be converted into a leaving group for substitution reactions. The biphenyl core itself provides a rigid and well-defined structural element.

While the direct application of this specific compound in a completed total synthesis of a natural product is not readily found in the literature, the strategy of utilizing functionalized biphenyls is a known approach. Many natural products contain the biphenyl motif, and synthetic strategies often rely on the coupling of two functionalized benzene (B151609) rings or the elaboration of a pre-formed biphenyl core. The presence of both an aldehyde and a hydroxymethyl group offers multiple pathways for annulation and chain extension, which are key steps in the construction of complex polycyclic systems. The synthesis of highly functionalized carbocyclic and heterocyclic systems often relies on domino reactions initiated from aldehyde functionalities. rsc.org

Precursor for Novel Functional Organic Materials (e.g., as monomers, scaffolds for advanced polymer synthesis)

The reactivity of the aldehyde and hydroxymethyl groups makes this compound a potential monomer for the synthesis of functional polymers. For instance, the aldehyde can undergo polycondensation reactions with suitable co-monomers, such as diamines to form polyimines, or with activated methylene (B1212753) compounds via Knoevenagel condensation. The hydroxymethyl group can participate in the formation of polyesters or polyurethanes.

The biphenyl unit, when incorporated into a polymer backbone, can impart desirable properties such as thermal stability, rigidity, and specific optical or electronic characteristics. Polymers containing biphenyl moieties have been investigated for a variety of applications, including as high-performance plastics and in electronic devices. nih.gov

The ability to functionalize both the aldehyde and hydroxymethyl groups prior to polymerization would also allow for the synthesis of polymers with tailored properties. For example, attaching specific side chains could influence solubility, processability, or introduce responsive behaviors. The synthesis of functional polymers often starts with the preparation of monomers bearing the desired functional groups. researchgate.net

Table 2: Potential Polymerization Pathways

Monomer FunctionalityCo-monomer TypeResulting Polymer Type
CarbaldehydeDiaminePolyimine (Schiff base polymer)
HydroxymethylDiacid or Diacyl ChloridePolyester
HydroxymethylDiisocyanatePolyurethane

Role in Supramolecular Chemistry and Host-Guest Systems

The biphenyl scaffold is a common structural motif in supramolecular chemistry, where it can act as a rigid linker or as a recognition site in host-guest systems. The functional groups of this compound provide points for derivatization to create more complex host molecules.

For example, the aldehyde and hydroxymethyl groups could be used to attach macrocyclic structures, such as crown ethers or cyclodextrins, or to build up larger, cavity-containing architectures through covalent synthesis. The resulting host molecules could then be studied for their ability to selectively bind small molecule guests. The design of such host-guest systems is a major focus of supramolecular chemistry, with applications in sensing, catalysis, and drug delivery. mdpi.com

Furthermore, the biphenyl unit itself can engage in π-π stacking interactions, which are a key driving force in the self-assembly of supramolecular structures. By designing molecules that incorporate this biphenyl aldehyde, it may be possible to direct the formation of well-ordered two- or three-dimensional assemblies. The introduction of hydrogen bonding functionalities, for which the hydroxymethyl group is a prime candidate, can further control the self-assembly process. Biphenyl-containing macrocycles, known as biphenarenes, have been developed and show versatile host-guest properties. nih.gov

Future Perspectives and Emerging Challenges in Research on 3 Hydroxymethyl 1,1 Biphenyl 2 Carbaldehyde

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polysubstituted biphenyls often relies on traditional cross-coupling methods, which, while effective, can present challenges in terms of sustainability and efficiency. Future research will likely focus on developing more eco-friendly and atom-economical synthetic routes to 3'-(hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde and its derivatives.

A primary challenge in the synthesis of this compound is the selective functionalization of the biphenyl (B1667301) core. Modern synthetic strategies are moving towards direct C-H bond activation and functionalization, which can offer more efficient pathways compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govescholarship.orgresearchgate.netresearchgate.netrsc.org The development of palladium-catalyzed C-H functionalization, for instance, could enable the direct introduction of the hydroxymethyl or carbaldehyde groups onto a biphenyl precursor. nih.govescholarship.org

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic RoutePotential AdvantagesPotential Challenges
Traditional Suzuki-Miyaura Coupling High yields, well-establishedRequires pre-functionalized starting materials, potential for metal contamination
Direct C-H Functionalization High atom economy, fewer stepsRegioselectivity control, harsh reaction conditions may be required
Nano-catalyzed Coupling High catalyst activity, recyclabilityCatalyst leaching, long-term stability
Flow Chemistry Synthesis Improved safety and scalability, precise reaction controlInitial setup costs, potential for clogging

Discovery of Unprecedented Reactivity and Selectivity Patterns in Functional Group Transformations

The presence of both a nucleophilic hydroxymethyl group and an electrophilic carbaldehyde group on the same biphenyl scaffold opens up possibilities for unique intramolecular reactions and selective functional group transformations. The steric hindrance around the 2-carbaldehyde group, due to the adjacent phenyl ring, could lead to unusual reactivity and selectivity compared to less hindered aromatic aldehydes.

Future research could explore the chemoselective manipulation of these two functional groups. For instance, selective oxidation of the hydroxymethyl group in the presence of the aldehyde, or vice-versa, would require the development of highly specific catalytic systems. The inherent chirality of atropisomers in certain ortho-substituted biphenyls could also be exploited to achieve stereoselective transformations. scispace.com

The development of "scaffolding catalysis," where a catalyst reversibly binds to one functional group to direct a reaction at the other, could be a promising avenue for controlling the reactivity of this bifunctional molecule. nih.gov This approach could enable transformations that are difficult to achieve through conventional methods.

Expansion into New Avenues of Asymmetric Synthesis and Catalysis

The biphenyl backbone is a cornerstone of many successful chiral ligands and catalysts in asymmetric synthesis. researchgate.netrsc.orgpnas.orgchemrxiv.orgchemrxiv.orgnih.govnih.govpnas.orgnih.govnih.govacs.org The unique substitution pattern of this compound makes it an attractive candidate for the design of novel chiral ligands. The hydroxymethyl group can be further functionalized to introduce coordinating atoms (e.g., phosphorus, nitrogen), while the carbaldehyde can be used to build more complex structures.

The development of axially chiral biphenyl ligands has been a significant area of research, with ligands like BINAP and MeO-BIPHEP being widely used. pnas.org Future work could focus on synthesizing chiral derivatives of this compound and evaluating their performance in a range of asymmetric transformations, such as hydrogenation, C-C bond formation, and cycloaddition reactions. nih.gov The tunability of the electronic and steric properties of the biphenyl scaffold by introducing different substituents would allow for the fine-tuning of the ligand's performance for specific reactions. researchgate.netchemrxiv.org

Table 2: Potential Applications of Chiral Ligands Derived from this compound

Asymmetric ReactionPotential Ligand ModificationExpected Outcome
Asymmetric Hydrogenation Phosphine-containing derivativesHigh enantioselectivity in the reduction of prochiral ketones and olefins
Asymmetric Aldol (B89426) Reactions Diol or amino alcohol derivativesEnantioselective formation of chiral β-hydroxy carbonyl compounds
Palladium-Catalyzed Asymmetric Allylic Alkylation Ligands with soft donor atoms (P, N)High enantioselectivity in the formation of chiral allylic products

Integration into Multifunctional Systems for Advanced Chemical Applications

The bifunctional nature of this compound makes it a versatile building block for the construction of multifunctional systems with applications in materials science and molecular recognition. 24chemicalresearch.com The hydroxymethyl group can act as a hydrogen bond donor, while the aldehyde can participate in dynamic covalent chemistry, making this molecule suitable for the design of self-assembling systems and molecular sensors. nih.gov

Future research could focus on incorporating this biphenyl derivative into larger supramolecular architectures, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The defined geometry and functional groups of the molecule could be used to control the pore size and functionality of these materials, leading to applications in gas storage, separation, and catalysis.

Furthermore, the biphenyl scaffold can be integrated into systems for molecular recognition and sensing. nih.govnih.govmdpi.commdpi.com The aldehyde group can be used to reversibly bind to analytes through imine formation, while the hydroxymethyl group can provide a secondary binding site or a signaling unit. Such systems could be developed for the selective detection of biologically important molecules or environmental pollutants. 24chemicalresearch.com

Q & A

Q. Table 1: Key Synthetic Parameters for Suzuki-Miyaura Coupling

ParameterOptimal RangeImpact on Yield
Catalyst (Pd(PPh₃)₄)2–4 mol%↑↑
Temperature80–100°C
SolventTHF/DMF (anhydrous)↑↑
Reaction Time12–18 hours

Q. Table 2: Spectral Peaks for Structural Confirmation

TechniqueKey PeaksFunctional Group
1H NMRδ 9.8–10.2 (singlet)Aldehyde
FT-IR1700 cm⁻¹ (C=O stretch)Aldehyde
HRMS[M+H]+ = Calculated m/z ± 0.001Molecular formula

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.